2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide
Brand Name: Vulcanchem
CAS No.: 1186607-05-5
VCID: VC0047436
InChI: InChI=1S/C17H17F2N5O4S/c1-3-6-29(26,27)24-12-5-4-11(18)13(14(12)19)16(25)21-9-7-10-15(20-8-9)22-23-17(10)28-2/h4-5,7-8,24H,3,6H2,1-2H3,(H,21,25)(H,20,22,23)
SMILES: CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)NC2=CC3=C(NN=C3OC)N=C2)F
Molecular Formula: C17H17F2N5O4S
Molecular Weight: 425.411

2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide

CAS No.: 1186607-05-5

Cat. No.: VC0047436

Molecular Formula: C17H17F2N5O4S

Molecular Weight: 425.411

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide - 1186607-05-5

Specification

CAS No. 1186607-05-5
Molecular Formula C17H17F2N5O4S
Molecular Weight 425.411
IUPAC Name 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonylamino)benzamide
Standard InChI InChI=1S/C17H17F2N5O4S/c1-3-6-29(26,27)24-12-5-4-11(18)13(14(12)19)16(25)21-9-7-10-15(20-8-9)22-23-17(10)28-2/h4-5,7-8,24H,3,6H2,1-2H3,(H,21,25)(H,20,22,23)
Standard InChI Key PFHJLTOLXWXCJH-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)NC2=CC3=C(NN=C3OC)N=C2)F

Introduction

Chemical Identity and Structure

2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide is a heterocyclic compound with potential applications in cancer imaging. It is also found in research literature under alternative names including 2,6-difluoro-N-(3-methoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-3-[(propylsulfonyl)amino]benzamide .

Basic Chemical Information

The compound is characterized by the following identifiers and properties:

PropertyInformation
CAS Number1186607-05-5
Molecular FormulaC₁₇H₁₇F₂N₅O₄S
Molecular Weight425.4 g/mol
InChIKeyPFHJLTOLXWXCJH-UHFFFAOYSA-N

The structure features multiple functional groups including benzamide, sulfonamide, pyrazole, and pyridine rings, with two fluorine atoms at the 2 and 6 positions of the benzene ring .

Structural Characteristics

The molecular architecture consists of:

  • A 2,6-difluorobenzamide core structure

  • A pyrazolo[3,4-b]pyridine moiety with a methoxy group at position 3

  • A propylsulfonamido substituent at position 3 of the benzamide ring

This unique arrangement of chemical functionalities contributes to its specific binding properties with molecular targets in cancerous tissues .

Physical and Chemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and optimizing its formulation for pharmaceutical applications.

Key Physicochemical Parameters

PropertyValueSignificance
Hydrogen Bond Donor Count3Influences intermolecular interactions and solubility
Hydrogen Bond Acceptor Count9Affects binding affinity to biological targets
Rotatable Bond Count7Determines molecular flexibility and conformational adaptability
XLogP3-AA2Indicates moderate lipophilicity, suitable for cell membrane permeability

These properties provide insight into the compound's solubility profile, membrane permeability, and potential binding interactions with target proteins .

Synthesis Methodology

The synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide involves a multi-step process with careful consideration of reaction conditions to ensure high yield and purity.

Precursor Formation

For radiolabeling applications, a critical precursor is prepared:

  • The reference standard undergoes direct desmethylation using trimethylsilyl chloride (TMSCl) and sodium iodide (NaI)

  • This reaction produces 2,6-difluoro-N-(3-hydroxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide

  • The precursor is obtained with a yield of approximately 70%

This high-yield formation of the precursor is essential for subsequent radiochemical applications, ensuring efficient use of resources in the preparation of imaging agents.

Radiochemistry and PET Imaging Applications

The compound has gained significant attention for its potential as a radiolabeled tracer for positron emission tomography (PET) imaging, particularly in oncology applications.

Radiolabeling Methodology

The target tracer, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide, is prepared through the following process:

  • The precursor undergoes O-[11C]methylation using [11C]CH₃OTf (methyl triflate)

  • The reaction product is isolated using High-Performance Liquid Chromatography (HPLC) combined with Solid Phase Extraction (SPE)

  • This process yields 40-50% decay-corrected radiochemical yields

  • The specific activity ranges from 370-740 GBq/μmol at the end of bombardment (EOB)

These parameters are crucial for ensuring the quality and efficacy of the radiopharmaceutical for subsequent imaging applications.

PET Imaging Performance

Studies have evaluated the pharmacokinetic properties of this compound when labeled with carbon-11 ([11C]) for PET imaging applications:

  • The compound demonstrates high binding affinity for BRAFV600E-positive A375 melanoma cells in vitro

  • Autoradiography studies show dense accumulation in BRAFV600E-positive tissue sections

  • This specific binding can be blocked by BRAFV600E selective antagonists such as sorafenib

These findings highlight the potential of this compound for selective imaging of BRAFV600E mutations in cancers, offering a valuable tool for personalized medicine approaches.

Biological Activity and Target Engagement

The biological activity of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide is primarily focused on its interaction with B-Raf kinase, particularly the V600E mutant form that plays a critical role in various cancers.

Binding Characteristics

In vitro studies have demonstrated:

  • Strong binding to BRAFV600E-positive A375 melanoma tissues

  • Significant blocking of binding when co-administered with the BRAFV600E selective antagonist sorafenib

  • Similar blocking effect observed with unlabeled compound, confirming specificity for the target

These characteristics establish the compound's credentials as a highly specific probe for BRAFV600E mutations, which are present in approximately 50% of melanomas and various other cancers.

In Vivo Distribution and Metabolism

Pharmacokinetic evaluation in animal models has revealed:

  • Rapid initial distribution through circulation into the heart after injection

  • Gradual and continuous accumulation in tumor tissue over a period of 0-60 minutes post-injection

  • Clearance primarily through hepatobiliary, intestinal, and renal pathways

  • High in vivo stability in plasma, with minimal metabolic degradation

These properties influence the compound's efficacy as an imaging agent, with the high plasma stability being particularly advantageous for maintaining intact tracer for tumor targeting.

Applications in Oncological Research

The primary application of this compound centers on its potential as a diagnostic tool for cancers harboring the BRAFV600E mutation, offering opportunities for both research and clinical applications.

Cancer Imaging

The compound's selective binding to BRAFV600E makes it valuable for:

  • Non-invasive detection and characterization of BRAFV600E-positive tumors

  • Monitoring treatment response in patients receiving B-Raf inhibitor therapy

  • Facilitating patient selection for targeted therapies based on B-Raf mutation status

These applications could significantly enhance precision medicine approaches in oncology by providing molecular-level information about tumor characteristics.

Research Tool for Drug Development

Beyond clinical applications, the compound serves as:

  • A chemical probe for studying B-Raf biology and signaling pathways

  • A platform for developing next-generation B-Raf inhibitors with improved properties

  • A tool for quantitative, imaging-based pharmacokinetic studies during drug development

Such research applications contribute to advancing our understanding of cancer biology and facilitate the development of more effective targeted therapies.

Challenges and Future Directions

Despite promising in vitro results, certain challenges have been identified in the development of this compound as an effective PET imaging agent.

Current Limitations

Studies have highlighted several areas requiring further optimization:

  • The in vivo tumor accumulation rate is slow and gradual, limiting its effectiveness for standard PET imaging timeframes

  • The relatively high lipophilicity (logD = 4.4) may contribute to protein binding in blood, potentially limiting tumor penetration

  • The disconnect between excellent in vitro binding and moderate in vivo performance warrants further investigation

These limitations present opportunities for structural modifications to enhance the compound's pharmacokinetic properties.

Future Research Directions

Several promising avenues for further development include:

  • Structural modifications to reduce lipophilicity while maintaining target affinity

  • Investigation of alternative radiolabeling strategies, potentially using longer-lived isotopes

  • Exploration of delivery systems to enhance tumor penetration and retention

  • Development of analogues with improved pharmacokinetic profiles

Addressing these challenges could significantly enhance the utility of this compound class for cancer imaging and therapy monitoring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator